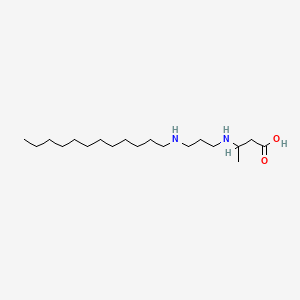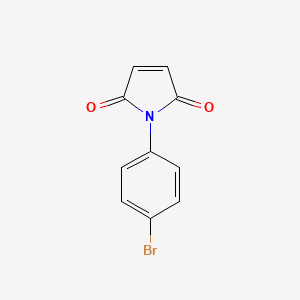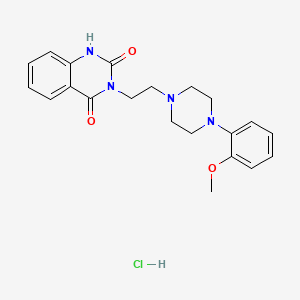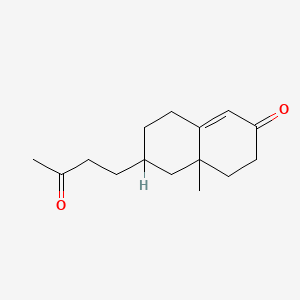
Dapabutan
Übersicht
Beschreibung
Dapabutan: ist eine chemische Verbindung mit der Summenformel C19H40N2O2 . Sie ist bekannt für ihre antimikrobiellen Eigenschaften, insbesondere gegen grampositive Bakterien . Die Verbindung wird auch als 3-[(3-Dodecylamino)propyl]amino]butansäure bezeichnet .
Vorbereitungsmethoden
Die Synthese von Dapabutan umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reaktion von N,N'-Dicyclohexylcarbodiimid mit Malonsäure , um 1,3-Dicyclohexylpyrimidin-2,4,6(1H,3H,5H)-triketon und ein Nebenprodukt, Dicyclohexylharnstoff , zu erzeugen . Das Zwischenprodukt wird dann unter alkalischen Bedingungen mit Chloroformiat umgesetzt, um 1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidin-5-carboxylat zu erzeugen. Schließlich ergibt eine Esterammonolyse-Reaktion mit Glycin this compound . Diese Methode eignet sich aufgrund ihrer milden Reaktionsbedingungen und hohen Ausbeute für die großtechnische Produktion .
Analyse Chemischer Reaktionen
Dapabutan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann mit gängigen Oxidationsmitteln wie oder oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie oder durchgeführt werden.
Wissenschaftliche Forschungsanwendungen
Dapabutan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung anderer Verbindungen verwendet.
Industrie: This compound wird zur Formulierung von antimikrobiellen Beschichtungen und Materialien verwendet.
Wirkmechanismus
This compound entfaltet seine antimikrobiellen Wirkungen, indem es die Zellwände grampositiver Bakterien angreift. Es stört die Integrität der bakteriellen Zellwand, was zur Zelllyse und zum Zelltod führt . Die Verbindung interagiert mit bestimmten Proteinen und Enzymen, die an der Zellwandsynthese beteiligt sind, hemmt deren Funktion und verhindert das Bakterienwachstum .
Wirkmechanismus
Dapabutan exerts its antimicrobial effects by targeting the cell walls of Gram-positive bacteria. It disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . The compound interacts with specific proteins and enzymes involved in cell wall synthesis, inhibiting their function and preventing bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Dapabutan ist im Vergleich zu anderen antimikrobiellen Mitteln aufgrund seiner spezifischen Struktur und Wirkungsweise einzigartig. Ähnliche Verbindungen sind:
Penicillin: Ein weiteres antimikrobielles Mittel, das die bakteriellen Zellwände angreift, aber eine andere Struktur und einen anderen Wirkmechanismus hat.
Vancomycin: Ein Glykopeptid-Antibiotikum, das ebenfalls die Zellwandsynthese angreift, aber hauptsächlich für verschiedene Arten von Infektionen verwendet wird.
Ciprofloxacin: Ein Fluorchinolon-Antibiotikum, das die bakterielle DNA-Replikation und nicht die Zellwandsynthese angreift.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Wechselwirkung mit Proteinen der bakteriellen Zellwandsynthese, was es zu einer wertvollen Verbindung im Kampf gegen antibiotikaresistente Bakterien macht .
Eigenschaften
IUPAC Name |
3-[3-(dodecylamino)propylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O2/c1-3-4-5-6-7-8-9-10-11-12-14-20-15-13-16-21-18(2)17-19(22)23/h18,20-21H,3-17H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGUCURBMCFAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCCCNC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863912 | |
| Record name | Dapabutan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6582-31-6 | |
| Record name | 3-[[3-(Dodecylamino)propyl]amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6582-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapabutan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapabutan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[3-(dodecylamino)propyl]amino]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPABUTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R0Y7O07NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B1206324.png)









